molecular formula C12H6F2IN3 B13108048 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13108048
M. Wt: 357.10 g/mol
InChI Key: ONUXXSHQXZOGLX-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired triazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of dicationic molten salts as catalysts. These catalysts are environmentally friendly and can be easily recovered and reused. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups, leading to the formation of new derivatives with potentially improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridine derivatives .

Scientific Research Applications

3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its biological activity and chemical reactivity. These halogen atoms can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H6F2IN3

Molecular Weight

357.10 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H6F2IN3/c13-8-2-1-3-9(14)11(8)12-17-16-10-6-7(15)4-5-18(10)12/h1-6H

InChI Key

ONUXXSHQXZOGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C3N2C=CC(=C3)I)F

Origin of Product

United States

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